cis-7-Tetradecene

Description

Historical Perspectives on Unsaturated Hydrocarbons

Unsaturated hydrocarbons, characterized by the presence of at least one double or triple bond between carbon atoms, have a rich history in chemical science. ck12.org Initially, compounds like ethylene (B1197577) and acetylene, the simplest alkenes and alkynes respectively, were explored for their anesthetic properties in the early 20th century. libretexts.orglardbucket.org However, their high reactivity and flammability led to safety concerns and their eventual replacement by more stable compounds. libretexts.org

The study of unsaturated hydrocarbons has been fundamental to the development of organic chemistry, providing the building blocks for a vast array of synthetic materials, including plastics like polyethylene (B3416737) and other important industrial chemicals. libretexts.orglardbucket.org The reactivity of the double or triple bond makes them key intermediates in organic synthesis. mdpi.com Historically, the term "aromatic hydrocarbons" was used for benzene-like substances due to their distinct smells, though they are now classified separately from alkenes due to their unique structure and properties. ck12.orglardbucket.org

Stereoisomeric Significance of the cis-Configuration in Alkenes

The geometry of the double bond in alkenes gives rise to stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. jove.comwikipedia.org In alkenes, this is often referred to as cis-trans isomerism (or geometric isomerism). wikipedia.org The carbon-carbon double bond is rigid and prevents free rotation, unlike single bonds. libretexts.orgmsu.edu This restricted rotation means that if each carbon atom of the double bond is attached to two different groups, two distinct isomers can exist. libretexts.orgmsu.edu

The cis isomer has the substituent groups on the same side of the double bond, while the trans isomer has them on opposite sides. wikipedia.org This difference in spatial arrangement leads to different physical and chemical properties. For example, cis isomers often have a molecular dipole moment, resulting in intermolecular dipole-dipole forces and a higher boiling point compared to their trans counterparts, where the bond moments may cancel out. wikipedia.org For more complex alkenes, the E/Z notation system is used to describe the absolute configuration of the molecule. jove.commasterorganicchemistry.com

Overview of Key Research Domains Involving cis-7-Tetradecene

This compound is a subject of investigation in several key research areas, primarily due to its role as a chemical signal in biological systems and its utility in organic synthesis.

Pheromone Research: A significant area of research for this compound is its identification as a component of insect pheromones. ontosight.ai Pheromones are chemical substances released by an organism that affect the behavior of others of the same species. google.com this compound has been studied for its role in the chemical communication and mating behavior of various insect species. ontosight.aifrontiersin.orgnih.gov The specific geometry of the cis isomer is often crucial for its biological activity as a pheromone.

Organic Synthesis: In the field of organic synthesis, this compound is utilized as a reactant in various chemical transformations. For instance, it is a product in the self-metathesis of 1-octene (B94956), a reaction catalyzed by ruthenium or molybdenum complexes. mit.edubeilstein-journals.org Alkene metathesis is a powerful tool in organic chemistry for the formation of new carbon-carbon double bonds. Research has explored the cross-metathesis of this compound with other unsaturated compounds, such as methyl oleate (B1233923), to create novel molecules with potential industrial applications. tandfonline.com

Flavor and Fragrance Chemistry: While less common, some derivatives of tetradecene, such as cis-9-tetradecenyl acetate (B1210297), are used in the fragrance and flavor industry. cymitquimica.com The structural similarity of this compound to these compounds suggests its potential for investigation in this area as well.

Interactive Data Table: Properties of Tetradecene Isomers

| Property | This compound | trans-7-Tetradecene |

| Molecular Formula | C14H28 ontosight.ai | C14H28 nih.gov |

| Molecular Weight | 196.37 g/mol ontosight.ai | 196.37 g/mol nih.gov |

| Boiling Point | 250 °C (lit.) chemsrc.com | Not specified |

| Density | 0.764 g/mL at 25 °C (lit.) chemsrc.com | Not specified |

| CAS Number | 10374-74-0 chemsrc.com | 41446-63-3 chemsrc.com |

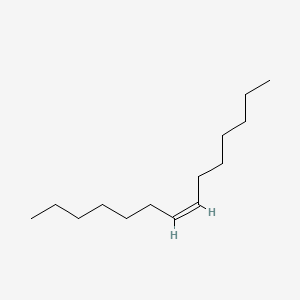

Structure

2D Structure

3D Structure

Properties

CAS No. |

41446-60-0 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-7-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |

InChI Key |

UBDIXSAEHLOROW-YPKPFQOOSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCC=CCCCCCC |

physical_description |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Cis 7 Tetradecene

Oxidative Transformations of the cis-Double Bond

The electron-rich double bond in cis-7-tetradecene is the primary site for oxidative attack. Key atmospheric oxidants, such as ozone (O₃) and the hydroxyl radical (•OH), initiate complex reaction sequences that lead to the cleavage of the double bond and the formation of a range of oxygenated products.

The nascent, energy-rich Criegee intermediates (CIs) formed during ozonolysis can follow several pathways. nih.gov They can undergo prompt unimolecular decomposition or be stabilized through collisions with bath gas molecules (like N₂ and O₂ in the atmosphere), forming stabilized Criegee intermediates (sCIs). copernicus.org Studies on the ozonolysis of long-chain alkenes, including trans-7-tetradecene, have shown that the efficiency of stabilization increases with the size of the alkene. nih.gov For trans-7-tetradecene, stabilization is observed to be nearly complete at a pressure of 1000 Torr. nih.gov

Once formed, these sCIs are potent oxidants in the troposphere. copernicus.org Their atmospheric fate is determined by competing reactions:

Unimolecular Decomposition: Stabilized CIs can isomerize and decompose. For instance, syn-conformers can rearrange to form a vinyl hydroperoxide, which then breaks down to yield a hydroxyl radical (•OH) and a vinoxy radical. copernicus.org

Bimolecular Reactions: sCIs react with various atmospheric trace species, such as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor. copernicus.org The reaction with SO₂ is a significant pathway for the formation of sulfuric acid (H₂SO₄) in the atmosphere, potentially impacting aerosol formation and climate. copernicus.org

The OH radical yield from the ozonolysis of 7-tetradecene (B6595692) has been observed to be around 0.20-0.25, with a slight decrease at higher relative humidity. osti.gov This suggests that both unimolecular decay (producing •OH) and collisional stabilization are significant competing pathways. osti.gov

The stereochemistry of the double bond in the parent alkene has a profound influence on the conformation of the Criegee intermediates formed, which in turn dictates their subsequent reactivity. nih.gov The decomposition of the primary ozonide formed from cis-alkenes shows a strong preference for the formation of the anti-conformer of the Criegee intermediate. nih.govhuji.ac.il For linear cis-alkenes, the syn/anti ratio is consistently found to be approximately 20:80. nih.gov

This stereoselectivity is critical because the syn and anti conformers have distinct reaction pathways and rates. For example, the unimolecular decomposition via the vinyl hydroperoxide channel to produce •OH radicals is characteristic of the syn-conformer. copernicus.org The preferential formation of the anti-CI from this compound means that pathways favored by the anti-conformer, such as the "ester channel" rearrangement, will be more prominent compared to reactions of the syn-conformer.

| Alkene Stereochemistry | Favored CI Conformer | Approximate syn/anti Ratio | Primary Consequence |

|---|---|---|---|

| cis (e.g., this compound) | anti | 20:80 nih.gov | Dominance of reaction pathways specific to the anti-conformer. |

| trans (e.g., trans-7-Tetradecene) | No strong preference | ~50:50 nih.gov | A mixture of syn and anti conformer reaction pathways. |

During the day, the reaction with the hydroxyl radical (•OH) is a major atmospheric loss process for alkenes. psu.edu The reaction is initiated by the electrophilic addition of the •OH radical to the carbon-carbon double bond, which is the dominant pathway for alkenes like 7-tetradecene. acs.org This addition forms two possible isomeric hydroxyalkyl radicals, as the •OH can add to either carbon of the double bond.

The reaction kinetics of •OH with 7-tetradecene have been studied using relative rate techniques. For E-7-tetradecene, the rate constant was measured at 295 ± 1 K. It is expected that the rate constant for the cis-isomer is of a similar magnitude.

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| E-7-Tetradecene | 295 ± 1 | (7.47 ± 0.53) x 10⁻¹¹ | psu.edu |

Product analysis studies, conducted in the presence of nitric oxide (NO), have identified the major decomposition products. acs.orgnih.govacs.org The initially formed hydroxyalkyl radical rapidly reacts with O₂ to form a hydroxyalkylperoxy radical (RO₂•). In the presence of NO, this RO₂• is converted to a hydroxyalkoxy radical (RO•), which can then decompose. acs.org For 7-tetradecene, the 7-hydroxy-8-tetradecoxy and 8-hydroxy-7-tetradecoxy radicals are formed, which primarily decompose via C-C bond scission. nih.govacs.org

Investigations into the •OH radical-initiated reaction of 7-tetradecene in the presence of NO have quantified the formation of several key products. nih.govacs.org The primary decomposition pathway of the intermediate hydroxyalkoxy radicals involves the cleavage of the C₇-C₈ bond, leading to the formation of heptanal (B48729). nih.govacs.org

Additionally, minor reaction pathways lead to the formation of other functionalized species. Isomerization of the hydroxyalkoxy radicals can result in the formation of dihydroxycarbonyls and dihydroxynitrates. nih.govacs.org A notable minor product is 4-hydroxyhexanal, the formation of which is attributed to a minor pathway of the RC•HOH + O₂ reaction. nih.govacs.org

The molar yields of the major identified products from the reaction of •OH with 7-tetradecene are summarized below.

| Product | Chemical Formula | Molar Yield (%) | Reference |

|---|---|---|---|

| Heptanal | C₇H₁₄O | 86 ± 11 | nih.govacs.org |

| 4-Hydroxyhexanal | C₆H₁₂O₂ | 6 | nih.govacs.org |

Catalyzed Oxidative Cleavage Reactions

The oxidative cleavage of alkenes, including this compound, represents a significant transformation in organic synthesis, yielding valuable products such as carboxylic acids and aldehydes. acs.orgmasterorganicchemistry.com This process involves the breaking of the carbon-carbon double bond. mdpi.com Various catalytic systems have been developed to achieve this transformation efficiently and selectively.

Tungsten-based catalysts are commonly employed for the oxidative cleavage of olefins using hydrogen peroxide as the oxidant. researchgate.net For instance, the combination of tungstic acid and a phase-transfer catalyst can effectively oxidize long-chain terminal alkenes to their corresponding carboxylic acids. acs.orgfigshare.com The mechanism of tungsten-catalyzed oxidation is believed to proceed through the epoxidation of the alkene, followed by hydrolysis of the resulting epoxide to a diol. This diol is then further oxidized to aldehydes, which can be subsequently oxidized to carboxylic acids. researchgate.net The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the aqueous hydrogen peroxide and the organic olefin phase. acs.org

Ruthenium-based catalysts, such as ruthenium trichloride (B1173362) (RuCl₃) in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄), are also effective for oxidative cleavage. However, control experiments with trans-7-tetradecene using a perruthenate catalyst system showed no oxidation product, suggesting that under certain conditions, ruthenium tetroxide, the active oxidant, may not be formed or that the substrate is unreactive. thieme-connect.com

Iron-catalyzed systems have also been explored for C-C bond cleavage. rsc.org While not specifically detailed for this compound, these methods offer an environmentally benign approach using air as the oxidant. rsc.org

The choice of catalyst and reaction conditions can influence the product distribution. For example, osmium tetroxide (OsO₄) in combination with oxidants like oxone or sodium periodate can cleave alkenes to yield aldehydes or carboxylic acids. uu.nl A microencapsulated OsO₄ system has been used to cleave this compound to heptanal with high yield. uu.nl

The table below summarizes different catalytic systems used for the oxidative cleavage of alkenes, which are applicable to this compound.

| Catalyst System | Oxidant | Typical Products | Reference |

| Tungstic acid / Phase-Transfer Catalyst | Hydrogen Peroxide | Carboxylic Acids | acs.orgfigshare.com |

| Ruthenium Trichloride (RuCl₃) | Sodium Periodate (NaIO₄) | Aldehydes, Carboxylic Acids | thieme-connect.com |

| Osmium Tetroxide (OsO₄) | Oxone, Sodium Periodate (NaIO₄) | Aldehydes, Carboxylic Acids | uu.nl |

| Iron Catalysts | Air | Aldehydes, Ketones | rsc.org |

Formation and Characterization of Hydroperoxy Species from Olefin Oxidation

The oxidation of olefins, including this compound, can lead to the formation of various peroxide species, such as hydroperoxides. wikipedia.org These species are often intermediates in oxidative processes and can be formed through several mechanisms, including ozonolysis and autoxidation. wikipedia.orgresearchgate.net

Ozonolysis of alkenes in the atmosphere is a known pathway for the formation of alkenyl hydroperoxides. wikipedia.org This reaction proceeds through the formation of a primary ozonide, which then decomposes to a carbonyl compound and a Criegee intermediate. The Criegee intermediate can then react with various atmospheric species to form hydroperoxides. copernicus.org For example, the reaction of stabilized Criegee intermediates with carboxylic acids can form α-acyloxyalkyl hydroperoxides. copernicus.orgresearchgate.net

Autoxidation, a process involving the reaction of organic compounds with oxygen, can also lead to the formation of hydroperoxides. researchgate.net This radical-mediated process can be initiated by heat, light, or radical initiators. researchgate.net In the context of long-chain alkenes, the oxidation process can lead to a distribution of hydroperoxide isomers. researchgate.net

The characterization of these hydroperoxy species is often challenging due to their instability. wikipedia.org However, various analytical techniques can be employed for their identification and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying different hydroperoxide isomers. researchgate.netcopernicus.orgresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like HMBC, can also be used for the structural elucidation of hydroperoxide isomers. researchgate.net

The table below outlines methods for the formation and characterization of hydroperoxy species from olefins.

| Formation Method | Characterization Technique | Key Intermediates/Products | Reference |

| Ozonolysis | LC-HRMS | Criegee Intermediates, α-Acyloxyalkyl Hydroperoxides | copernicus.orgresearchgate.net |

| Autoxidation | HPLC, GC-MS | Hydroperoxide Isomers | researchgate.net |

| Ozonolysis | Rotational Spectroscopy | Hydroperoxymethyl Formate | rsc.org |

Reduction Reactions of the Olefinic Moiety

Mechanistic Studies of Catalytic Hydrogenation to Saturated Alkanes

The catalytic hydrogenation of alkenes to alkanes is a fundamental and widely studied chemical transformation. For this compound, this reaction involves the addition of hydrogen across the double bond to yield tetradecane (B157292). The mechanism of this process is highly dependent on the nature of the catalyst, which can range from precious metals to more abundant first-row transition metals.

Homogeneous catalysts, such as those based on iridium, cobalt, and manganese, have been investigated for alkene hydrogenation. nii.ac.jpnih.govnih.gov Mechanistic studies often involve a combination of experimental techniques like NMR spectroscopy and ESI mass spectrometry, along with computational methods like Density Functional Theory (DFT). nih.govacs.org

For many transition metal catalysts, the reaction proceeds through a series of steps involving the activation of dihydrogen (H₂), coordination of the alkene to the metal center, insertion of the alkene into a metal-hydride bond, and subsequent reductive elimination of the alkane. acs.org

Manganese-based catalysts: Recent studies have shown that non-pincer Mn complexes can catalyze the hydrogenation of alkenes. nii.ac.jp The mechanism is proposed to involve the formation of a Mn-hydride species through metal-ligand cooperation. nii.ac.jp

Cobalt-based catalysts: DFT calculations on bis(phosphine)cobalt dialkyl complexes suggest that the hydrogenation of hydroxylated alkenes can proceed through either a β-hydrogen elimination or a reductive elimination mechanism, depending on the specific catalytic species. acs.org

Iridium-based catalysts: For transfer hydrogenation using ethanol (B145695) as the hydrogen source, mechanistic studies have revealed differences in the rate-determining step depending on the substrate. For multisubstituted alkenes, ethanol dehydrogenation is often the slow step. nih.gov

Heterogeneous catalysts, such as platinum, palladium, or nickel on a solid support, are also commonly used for alkene hydrogenation. The generally accepted mechanism involves the adsorption of both hydrogen and the alkene onto the metal surface. The hydrogen atoms then add to the alkene in a stepwise manner. youtube.com This typically results in a syn-addition of the two hydrogen atoms to the same face of the double bond. youtube.com

The table below summarizes different catalytic systems and their proposed mechanistic features for alkene hydrogenation.

| Catalyst Type | Key Mechanistic Features | Reference |

| Homogeneous Mn-complex | Formation of Mn-hydride via metal-ligand cooperation | nii.ac.jp |

| Homogeneous Co-complex | β-hydrogen elimination or reductive elimination pathways | acs.org |

| Homogeneous Ir-complex (transfer hydrogenation) | Ethanol dehydrogenation as a potential rate-determining step | nih.gov |

| Heterogeneous Metal Catalyst (e.g., Pt, Pd, Ni) | Adsorption of reactants on the metal surface, syn-addition of hydrogen | youtube.com |

Olefin Metathesis Reactions Involving Tetradecene Systems

Cross-Metathesis and Related Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. mdpi.com this compound can participate in various metathesis reactions, including self-metathesis and cross-metathesis. The self-metathesis of 1-octene (B94956) is a common reaction that produces 7-tetradecene and ethene as the primary products. beilstein-journals.orggoogle.comufpb.br

Cross-metathesis involves the reaction of two different alkenes. For example, the cross-metathesis of 1-octene with cis- or trans-2-octene (B89244) can lead to the formation of tridec-6-ene and non-2-ene, in addition to 7-tetradecene from the self-metathesis of 1-octene. rsc.org The selectivity of these reactions is highly dependent on the catalyst used and the reaction conditions.

Ruthenium-based catalysts, such as Grubbs-type catalysts, are widely used for olefin metathesis due to their high activity and functional group tolerance. beilstein-journals.orgufpb.brresearchgate.net The performance of these catalysts can be tuned by modifying the ligands attached to the ruthenium center. For instance, Grubbs-type precatalysts with hemilabile ligands have shown good activity and selectivity for the metathesis of 1-octene at elevated temperatures. beilstein-journals.org

Tungsten-based catalysts, such as tungsten hexachloride in combination with a cocatalyst like tetraphenyltin (B1683108) or ethylaluminium dichloride, have also been employed for the metathesis of octenes. rsc.orgcdnsciencepub.com These systems can catalyze both self-metathesis and cross-metathesis reactions.

The table below provides examples of cross-metathesis reactions involving precursors to or products derived from 7-tetradecene.

Computational Investigations of Metathesis Catalysis and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms and stereoselectivity of olefin metathesis reactions. mdpi.comuib.noresearchgate.net These studies provide insights into reaction pathways, transition state geometries, and the factors that control the E/Z selectivity of the resulting olefins.

The generally accepted mechanism for olefin metathesis, the Chauvin mechanism, involves the reaction of a metal carbene with an alkene to form a metallacyclobutane intermediate. mdpi.com The stereochemistry of the final product is determined during the cycloreversion of this intermediate. uib.no

For ruthenium-catalyzed metathesis, DFT studies have investigated the entire catalytic cycle, from catalyst initiation to product formation and catalyst regeneration. mdpi.comresearchgate.net These calculations have helped to explain the origins of Z-selectivity in certain catalyst systems, often attributing it to steric repulsions in the transition state leading to the E-product. researchgate.net

Computational studies have also been instrumental in the design of new catalysts with improved selectivity. uib.no By modeling the effect of different ligands on the transition state energies, researchers can predict which catalyst modifications are likely to lead to higher E- or Z-selectivity. For example, DFT calculations predicted that ruthenium catalysts with a bidentate, dianionic thio-indolate ligand would favor the formation of E-olefins. uib.no

In the context of 7-tetradecene formation from 1-octene, DFT studies on Grubbs and tungsten-based catalysts have shown that the formation of the catalytically active heptylidene species is generally favored, and that the trans-isomer of 7-tetradecene is often the thermodynamically preferred product. capes.gov.bracs.org

The table below highlights key findings from computational studies on olefin metathesis relevant to tetradecene systems.

| Catalyst System/Reaction | Computational Method | Key Findings | Reference |

| Ru-catalyzed homodimerization | DFT (B3LYP, M06, M06-L) | Z-selectivity arises from reduced steric repulsion in the transition state. | researchgate.net |

| Grubbs 1 catalyzed 1-octene metathesis | DFT (GGA-PW91/DNP) | Formation of heptylidene is favored; trans-tetradecene is thermodynamically preferred. | capes.gov.br |

| WCl₆ catalyzed 1-octene metathesis | DFT | Formation of ethylene (B1197577) is exothermic; formation of 7-tetradecene is endothermic. | acs.org |

| Ru-thio-indolate catalyzed metathesis | DFT | Designed for E-selectivity by favoring anti-disposed substituents in the metallacyclobutane. | uib.no |

Nucleophilic Reactions at or Adjacent to the Double Bond

While the electron-rich carbon-carbon double bond of this compound is inherently disposed to electrophilic reactions rather than direct nucleophilic attack, significant transformations involving nucleophiles occur following an initial modification of the double bond. A primary example is the epoxidation of this compound to form its corresponding oxirane, this compound oxide. uu.nl This epoxide derivative presents a highly strained three-membered ring, rendering the carbon atoms adjacent to the original double bond site susceptible to nucleophilic attack.

The ring-opening of epoxides like 7-tetradecene oxide is a classic nucleophilic substitution reaction. Under acidic or cationic initiation conditions, the epoxide oxygen is protonated or coordinates to a Lewis acid, forming a highly reactive intermediate. This activation facilitates the attack by a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-oxygen bond and alleviating the ring strain. In the context of polymerization, the nucleophile is often another monomer molecule, initiating a chain-growth process. kpi.ua Therefore, while this compound itself is not directly subject to nucleophilic attack, its conversion to an epoxide derivative serves as a critical gateway to a range of important nucleophilic transformations. researchgate.netresearchgate.net

Polymerization Studies of this compound Derivatives

The polymerization of derivatives of this compound, particularly its epoxide, has been a subject of detailed kinetic and mechanistic investigation. These studies provide insight into how the stereochemistry of the monomer influences the polymerization process.

The derivative this compound oxide, an internal epoxide, undergoes cationic ring-opening polymerization to yield polyethers. Research has detailed the polymerization of a mixture of cis and trans isomers of 7-tetradecene oxide (7-TDO) initiated by the superacid ester, methyl trifluoromethanesulfonate (B1224126) (methyl triflate). kpi.uaepa.gov

The primary products of this polymerization are a linear polyether, a cyclic dimer (specifically 2,3,5,6-tetra(n-hexyl)dioxane), and 7-tetradecanone. kpi.ua The formation of the ketone, 7-tetradecanone, is attributed to a pinacol-type rearrangement of the monomer and can also occur via a transfer reaction after the monomer has been consumed, a process that is favored by higher temperatures. kpi.ua Mechanistic studies using various NMR spectroscopy techniques (¹H, ¹³C, and ¹⁹F) have indicated that the propagating species during the polymerization is an oxonium macroion, rather than a linear triflic macroester. kpi.uaepa.gov The conversion of internal epoxides like 7-tetradecene oxide can result in mixtures of cyclic and bishydroxy-terminated oligoethers with molecular weights in the range of 1,050–1,500 g/mol and yields of 80–95%. researchgate.netresearchgate.net

A significant finding in the study of 7-tetradecene oxide polymerization is the pronounced kinetic difference between the cis and trans isomers. kpi.uaepa.gov The cis isomer exhibits substantially higher reactivity compared to the trans isomer in the cationic ring-opening polymerization initiated by methyl triflate. kpi.ua

This kinetic differentiation is evident from the rate constants of initiation (kᵢ) and the activation energies determined for each isomer. The reaction of the cis isomer is considerably faster than that of the trans isomer. epa.gov At 298 K in a bulk polymerization, the initial molar reactivity ratio of the cis to trans isomer is approximately 11:1. kpi.ua This ratio decreases slightly with increasing temperature, becoming about 7:1 at 329 K. kpi.ua

The difference in reactivity is also reflected in the activation energies for the initiation reaction. The cis isomer has a lower activation energy, facilitating a faster reaction rate.

Table 1: Activation Energies for the Initiation of 7-Tetradecene Oxide Polymerization

| Isomer | Activation Energy (kJ/mol) |

|---|---|

| This compound Oxide | 59 kpi.ua |

| trans-7-Tetradecene Oxide | 73 kpi.ua |

This table presents the calculated activation energies for the initiation reaction of the cis and trans isomers.

Approximate rate constants for the initiation step further quantify this difference in reactivity at various temperatures.

Table 2: Approximate Rate Constants of Initiation (kᵢ) for 7-Tetradecene Oxide Isomers in Bulk

| Temperature (K) | kᵢ for cis Isomer (l mol⁻¹ s⁻¹) | kᵢ for trans Isomer (l mol⁻¹ s⁻¹) |

|---|---|---|

| 298 | 1.1 x 10⁻³ kpi.ua | 0.1 x 10⁻³ kpi.ua |

| 314 | 5.3 x 10⁻³ kpi.ua | 0.5 x 10⁻³ kpi.ua |

| 329 | 15.0 x 10⁻³ kpi.ua | 2.1 x 10⁻³ kpi.ua |

This table shows the approximate initiation rate constants for the cis and trans isomers at different temperatures, highlighting the greater reactivity of the cis isomer.

This kinetic behavior indicates that during the copolymerization of an isomeric mixture, the more reactive cis monomer is consumed more rapidly, entering the polymer chain faster than the trans form. kpi.ua

Analytical and Spectroscopic Characterization Techniques for Cis 7 Tetradecene

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like cis-7-tetradecene. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative assessments. nih.gov The GC component separates individual compounds from a mixture based on their volatility and interaction with a stationary phase, while the MS component fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. wiley.com

This compound has been identified as a volatile organic compound (VOC) in various biological and environmental contexts, often as a semiochemical involved in insect communication. nih.govscielo.br For instance, GC-MS analysis has been instrumental in identifying this compound in the volatile profiles of insects. nih.gov The technique is sensitive enough to detect the small quantities of pheromones released by insects. nih.gov

In a study on the volatile components of Selaginella doederleinii, a medicinal herb, this compound was identified among 58 other volatile compounds using GC-MS. nih.gov This highlights the method's ability to parse complex mixtures and identify specific constituents. Similarly, GC-MS has been used to analyze the volatile compounds from stored-grain insect pests to identify biomarkers for infestation. murdoch.edu.aunih.gov In the investigation of the chemical composition of edible green ants, GC-MS combined with chemometric tools helped to differentiate the volatile profiles of different anatomical parts. researchgate.net

The general procedure for identifying compounds like this compound involves comparing the retention times and mass spectra of the unknown peaks in the sample chromatogram with those of authentic, known standards. wiley.com This comparative analysis provides a high degree of confidence in the identification of the compound.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. murdoch.edu.auresearchgate.net This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. nih.gov The volatile analytes, including this compound, adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com

HS-SPME-GC-MS is particularly advantageous for analyzing volatiles from living organisms (in vivo sampling) and from complex matrices like stored grains or medicinal plants. nih.govnih.gov It is a sensitive and efficient method for capturing a representative profile of the emitted volatiles with minimal sample disturbance. scielo.brresearchgate.net The choice of fiber coating is crucial for optimal extraction efficiency. murdoch.edu.au For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for collecting a broad range of insect-derived volatiles. scielo.br

Table 1: Applications of HS-SPME-GC-MS in Volatile Analysis

| Application Area | Sample Matrix | Key Findings | Citations |

|---|---|---|---|

| Stored-Grain Pest Detection | Wheat infested with insects | Identification of insect-specific volatile biomarkers. | murdoch.edu.aunih.gov |

| Plant Volatile Profiling | Selaginella doederleinii | Identification of 58 volatile compounds, including This compound. | nih.gov |

| Insect Pheromone Analysis | Big avocado seed weevil (Heilipus lauri) | Identification of four male-specific pheromone components. | scielo.br |

| Floral Scent Analysis | Alstroemeria cultivars | Revealed key VOCs that influence the behavior of Western flower thrips. | mdpi.com |

Chemometric analysis involves the use of statistical and mathematical methods to extract meaningful information from chemical data. When applied to GC-MS data, chemometrics can help to differentiate between samples based on their volatile profiles. mdpi.com Techniques such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) are used to identify patterns and biomarkers that distinguish different groups of samples. nih.gov

For instance, in the study of Selaginella doederleinii from different geographical regions, hierarchical cluster analysis and PCA were successfully used to discriminate between the samples based on their volatile constituents. nih.gov Furthermore, PLS-DA identified this compound as one of the potential markers for distinguishing between the different habitats. nih.gov Similarly, discriminant analysis of GC-MS data from crushed aphids has been used to identify species-specific chemical biomarkers. mdpi.com This approach allows for a more objective and comprehensive comparison of complex GC-MS datasets, highlighting the subtle differences that might not be apparent from a simple visual inspection of the chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. omicsonline.org It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. magritek.com

¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of this compound. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectrum provide a wealth of information. omicsonline.org For alkenes, the coupling constants between the vinylic protons are particularly useful for assigning the stereochemistry of the double bond. magritek.com Generally, cis-alkenes exhibit smaller coupling constants (typically 6-14 Hz) compared to trans-alkenes (11-18 Hz). magritek.com

Table 2: Representative NMR Data for Alkene Stereoisomer Differentiation

| NMR Parameter | cis-Alkene | trans-Alkene | Significance | Citations |

|---|---|---|---|---|

| ¹H-¹H Coupling Constant (³J) | 6-14 Hz | 11-18 Hz | Differentiates between cis and trans isomers. | magritek.com |

| ¹³C Chemical Shift (allylic carbon) | Varies | Varies | Can be indicative of stereochemistry. | researchgate.net |

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. iastate.edu This powerful technique provides kinetic data and can help to identify reactive intermediates, thus offering valuable insights into reaction mechanisms. acs.org A series of spectra are collected over the course of the reaction, allowing researchers to track the disappearance of reactants and the appearance of products. iastate.edu

For reactions involving alkenes like this compound, in situ NMR can be used to monitor processes such as isomerization, polymerization, or other chemical transformations. mdpi.comkpi.uarsc.org For example, the hydroformylation of alkenes has been studied using in situ FTIR and NMR spectroscopy to elucidate the structure of catalyst complexes and understand the reaction mechanism. rsc.org In another study, the reaction of selenium dibromide with alkenes was monitored by NMR, revealing the formation of intermediate species and the final products. mdpi.com The ability to observe the reaction as it happens provides a level of detail that is often unattainable through conventional analysis of the final reaction mixture.

Fourier Transform Infrared (FTIR) Spectroscopy in Gas-Phase Reaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the gas-phase reactions of alkenes like this compound, particularly in the context of atmospheric chemistry. This technique allows for the in-situ identification and quantification of reactants and products over the course of a reaction, providing critical data for understanding reaction mechanisms and kinetics. osti.govnih.gov Gas-phase studies often focus on the reactions of alkenes with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (OH). osti.govcopernicus.org

The reaction between an alkene and ozone, known as ozonolysis, is a significant atmospheric removal process. copernicus.org This reaction proceeds through the Criegee mechanism, which involves the formation of a short-lived primary ozonide (POZ) that quickly decomposes into a carbonyl compound and a vibrationally excited carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netacs.orgnih.gov These Criegee intermediates are highly reactive and can undergo further reactions or be stabilized through collisions with other gas molecules. mit.educopernicus.org

FTIR spectroscopy is instrumental in monitoring these complex reactions. By recording the infrared absorption spectra of the gas mixture over time, researchers can track the disappearance of the parent alkene and the appearance of various products. For asymmetrical alkenes like this compound, ozonolysis is expected to yield two sets of initial products (a carbonyl and a Criegee intermediate). acs.org For this compound, the expected primary carbonyl products would be heptanal (B48729).

Studies on similar long-chain alkenes provide insight into the expected outcomes for this compound. For instance, the gas-phase ozonolysis of trans-7-tetradecene has been studied to understand the stabilization of Criegee intermediates. acs.orgnih.gov Research on the ozonolysis of 1-tetradecene (B72687) has been used to determine the kinetics of its reaction with the resulting C13 stabilized Criegee intermediate. copernicus.org FTIR studies on a series of 1-alkenes have successfully quantified the formation of carbonyl products and determined the yields of OH radicals, which are also formed during these reactions. osti.gov

The table below summarizes typical products identified and kinetic data obtained from gas-phase reaction studies of alkenes using FTIR spectroscopy.

| Alkene Studied | Reactant | Technique | Key Findings & Products Identified | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| Various 1-Alkenes | O₃ | FTIR | Carbonyls (e.g., HCHO), OH Radicals. Molar yields of carbonyls were ~1.1 ± 0.1. osti.gov | Not specified |

| Nitrogen Containing Alkenes | O₃ | FTIR | Formic acid, acetone, HONO, CO, HCHO, CO₂. acs.org | (3.5 ± 0.9) × 10⁻²⁰ (for NTP) acs.org |

| Acrylate (B77674) Esters | OH Radicals, Cl Atoms | FTIR | Determined reaction kinetics. Products not the primary focus of the abstract. nih.gov | (2.28 ± 0.23) × 10⁻¹¹ (for Hexyl acrylate + OH) nih.gov |

| trans-7-Tetradecene | O₃ | Not specified, but relevant to gas-phase studies | Investigated stabilization of Criegee intermediates. acs.orgnih.gov | Not specified |

| 1-Tetradecene | O₃ | Not specified, but relevant to gas-phase studies | Studied kinetics of Criegee intermediate reactions. copernicus.org | Not specified |

Data compiled from multiple sources detailing gas-phase alkene reactions. osti.govnih.govacs.orgnih.govcopernicus.orgacs.org

Advanced Hyphenated Techniques (e.g., GC-Electroantennogram Detection for Olfactory Responses)

Advanced hyphenated techniques are essential for identifying biologically active volatile compounds. Gas Chromatography-Electroantennogram Detection (GC-EAD) is a prime example, merging the powerful separation capabilities of gas chromatography (GC) with the high sensitivity and selectivity of an insect's antenna as a biological detector. peerj.comnih.gov This method is widely used to pinpoint the specific compounds in a complex mixture, such as a plant's volatile emissions or an insect's pheromone blend, that elicit an olfactory response in a target insect. peerj.commdpi.com

In a GC-EAD setup, the effluent from the GC column is split into two paths. One path leads to a conventional detector, like a Flame Ionization Detector (FID), which records all separated compounds. The other path is directed over an isolated insect antenna, and the electrical potential changes (depolarizations) across the antenna are recorded as an electroantennogram (EAG). oup.comresearchgate.net When a compound that the insect can smell elutes from the GC, a distinct spike appears in the EAD trace, simultaneous with the compound's peak on the FID chromatogram. This allows for the precise identification of olfactorily active substances. nih.govresearchgate.net

While direct GC-EAD studies focusing specifically on this compound are not prominently detailed in the provided literature, research on isomers and structurally related compounds demonstrates the utility of this technique. For example, GC-EAD has been used to test the antennal responses of various insects to tetradecene isomers and related compounds. (E)-3-tetradecene was identified as an aliphatic compound in plants treated with cis-Jasmone, a substance known to induce plant defenses that affect insects like the aphid Myzus persicae. worktribe.com In studies of the parasitoid wasp Holepyris sylvanidis, 1-tetradecene was among the compounds tested for antennal response using GC-EAD to understand olfactory host search. oup.com Similarly, the behavioral responses of the oriental fruit fly, Bactrocera dorsalis, to 1-tetradecene have been assessed, though no significant attraction was observed in that specific case. researchgate.net

The table below presents findings from various studies where tetradecene-related compounds were analyzed using electroantennography to measure insect olfactory responses.

| Insect Species | Compound Tested | Technique | Observed Electrophysiological / Behavioral Response |

| Apolygus lucorum (Mirid bug) | Tetradecane (B157292) | GC-EAD | Strong EAG response elicited. nih.govresearchgate.net |

| Adelphocoris suturalis (Mirid bug) | Tetradecane | GC-EAD | Strong EAG response elicited. nih.govresearchgate.net |

| Holepyris sylvanidis (Parasitoid wasp) | 1-Tetradecene | GC-EAD / EAG | Provoked GC-EAD responses; used in dose-response tests. oup.com |

| Bactrocera dorsalis (Oriental fruit fly) | 1-Tetradecene | EAG / Y-olfactometer | No significant difference in behavioral response compared to control. researchgate.net |

| Choristoneura rosaceana (Obliquebanded leafroller) | (Z)-11-Tetradecenal | GC-EAD | Consistently elicited antennal responses. cambridge.org |

| Myzus persicae (Aphid) | (E)-3-Tetradecene | GC analysis (context of induced plant volatiles affecting insects) | Identified as a volatile from plants treated with a defense elicitor. worktribe.com |

This table summarizes data from studies investigating insect olfactory responses to tetradecene and related compounds. oup.comworktribe.comresearchgate.netnih.govresearchgate.netcambridge.org These studies underscore the capability of GC-EAD to deconstruct complex chemical signals and identify the specific molecules, such as isomers of tetradecene, that mediate insect behavior.

Biological and Ecological Roles of Cis 7 Tetradecene and Its Derivatives

Involvement in Insect Chemical Communication Systems

cis-7-Tetradecene and its functionalized derivatives, particularly the aldehyde (cis-7-tetradecenal) and acetate (B1210297) esters, are significant components in the chemical signaling repertoire of numerous insect species. These compounds function primarily as pheromones, which are chemical substances released by an organism to trigger a social response in members of the same species.

This compound and its derivatives have been identified as key constituents of sex pheromones in a variety of insects, predominantly within the order Lepidoptera (moths and butterflies). For instance, (Z)-7-tetradecenal is a single-component sex pheromone for the citrus flower moth (Prays nephelomima), the citrus peelminer (Prays citri), and the olive moth (Prays oleae). researchgate.net The aldehyde derivative, cis-7-tetradecenal, is also a common pheromone component produced by many lepidopteran species. cymitquimica.com In some cases, this compound itself or its derivatives are part of a more complex pheromone blend, where the specific ratio of components is crucial for species-specific attraction. Research has also identified (Z)- and (E)-7-tetradecen-2-one as pheromone components of the Oriental beetle (Exomala orientalis), with the (Z)-isomer being attractive in field conditions. uni-bayreuth.de

Below is a table summarizing the role of this compound and its derivatives as pheromone components in various insect species.

| Compound | Insect Species | Pheromone Type | Role |

| (Z)-7-Tetradecenal | Prays nephelomima (Citrus flower moth) | Sex Pheromone | Attraction of males. researchgate.net |

| (Z)-7-Tetradecenal | Prays citri (Citrus peelminer) | Sex Pheromone | Attraction of males. researchgate.net |

| (Z)-7-Tetradecenal | Prays oleae (Olive moth) | Sex Pheromone | Attraction of males. researchgate.net |

| cis-7-Tetradecenal | Lepidoptera (various species) | Sex Pheromone | General component in moth pheromones. cymitquimica.com |

| (Z)-7-tetradecen-2-one | Exomala orientalis (Oriental beetle) | Sex Pheromone | Attraction of males. uni-bayreuth.de |

| 1-Tetradecene (B72687) | Tribolium confusum (Confused flour beetle) | Aggregation Pheromone | Component of aggregation pheromone. researchgate.net |

The perception of this compound and its derivatives by insects occurs through specialized olfactory sensory neurons (OSNs) located in the antennae. geneticsmr.orgnih.gov These neurons express specific olfactory receptors (ORs) that bind to these pheromone molecules. nih.govmdpi.com Insect ORs are unique ligand-gated ion channels, typically forming a heteromeric complex composed of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco). mdpi.comsdbonline.orgijbs.com

The process of olfactory signal transduction begins when hydrophobic pheromone molecules, such as this compound, enter the aqueous lymph of the antennal sensilla. nih.gov Here, they are often bound by odorant-binding proteins (OBPs) that facilitate their transport to the dendritic membrane of the OSNs. geneticsmr.orgnih.gov The binding of the pheromone to the specific OrX subunit of the receptor complex is thought to induce a conformational change, leading to the opening of the ion channel. frontiersin.org This allows for an influx of cations, depolarizing the neuron and generating an electrical signal that is then transmitted to the brain, where it is processed to elicit a behavioral response. nih.govfrontiersin.org While the ionotropic mechanism is considered primary, there is ongoing debate about the role of metabotropic pathways, potentially involving G-proteins, in modulating the signal. frontiersin.org

Beyond simple attraction, this compound and its derivatives, as part of a pheromone blend, can modulate more complex behaviors such as aggregation and sexual receptivity. For example, in the confused flour beetle (Tribolium confusum), 1-tetradecene is a component of the aggregation pheromone, which attracts both males and females to a location. researchgate.net In many moth species, the female-produced sex pheromone not only attracts males from a distance but also plays a crucial role in inducing courtship behavior and sexual receptivity in females of some species. nzdr.ru The presence of specific pheromone components in the correct ratio can signal to the female that the male is of the correct species and fitness, thereby increasing her willingness to mate. In Drosophila melanogaster, the male-produced pheromone cis-vaccenyl acetate (cVA) serves multiple functions, including inducing sexual receptivity in virgin females and acting as an aggregation pheromone in the presence of food. mpg.de

The species-specificity and potent attractive power of pheromones containing this compound and its derivatives make them valuable tools in integrated pest management (IPM) programs. researchgate.netcabidigitallibrary.org Research has focused on several strategies:

Monitoring and Detection: Traps baited with synthetic pheromones, such as (Z)-7-tetradecenal, are used to monitor the population dynamics and distribution of pest insects like the citrus flower moth. researchgate.netdiva-portal.org This information helps in making timely decisions about the need for control measures. diva-portal.org

Mating Disruption: This technique involves permeating the atmosphere of a crop with a high concentration of the synthetic sex pheromone. diva-portal.org This confuses the males and makes it difficult for them to locate calling females, thus disrupting mating. diva-portal.org Mating disruption using (Z)-7-tetradecenal has shown potential for controlling pests like Prays species. researchgate.net

The use of pheromones in pest management is considered an environmentally friendly approach due to their non-toxic nature, high specificity (which prevents harm to non-target organisms), and the low dosages required for efficacy. cabidigitallibrary.orgdiva-portal.org

Plant-Insect Interactions and Chemical Ecology

In the intricate relationship between plants and herbivorous insects, volatile organic compounds (VOCs) released by plants play a critical role in guiding insects to suitable hosts for feeding and oviposition. mdpi.comresearchgate.net While this compound is more commonly associated with insect-produced pheromones, some studies indicate that it, or structurally related compounds, can be part of the complex blend of volatiles emitted by plants.

Research has shown that insects can use specific plant volatiles to locate their host plants. mdpi.comresearchgate.net For example, a study on the mirid bugs Apolygus lucorum and Adelphocoris suturalis investigated the role of various compounds in host recognition. While tetradecane (B157292) was identified as a key attractant, its derivative 7-tetradecene (B6595692) was also tested, highlighting the interest in this class of compounds as potential kairomones (allelochemicals that benefit the receiver). nih.govresearchgate.netfrontiersin.org Furthermore, floral odors, which are complex mixtures of VOCs, are crucial for attracting pollinators. Analyses of the floral volatiles of cacao (Theobroma cacao) have identified 6- and 7-tetradecene as components of its scent profile, which is involved in attracting pollinating midges. researchgate.net This suggests that in certain ecological contexts, this compound emitted by plants can act as a signal for insects, guiding them to a food source or a suitable place to lay their eggs.

Role in Plant Defense Mechanisms Against Herbivory

While direct evidence for this compound itself in plant defense is limited, its oxygenated derivative, (Z)-tetradec-7-enal, has been identified as a component of plant defense strategies. Some plants produce this unsaturated aldehyde as a protective measure against herbivores, with studies suggesting it may act as a feeding deterrent for certain insect species. This indicates that the C14 backbone with a cis-double bond at the 7th position is a structural motif that plants utilize for defensive purposes.

Furthermore, the production of related alkenes in plants can be influenced by environmental conditions. For instance, in Sorghum bicolor, the abundance of alkenes such as 1-tetradecene and (Z)-7-hexadecene was found to vary with fertilization treatments, suggesting that plants can modulate their chemical profiles, including hydrocarbon content, in response to their nutritional status. cirad.fr This modulation may in turn affect their interactions with herbivores.

Kairomone Activity and Attraction of Natural Enemies of Pests

Kairomones are semiochemicals that are beneficial to the receiver but not necessarily to the emitter. researchgate.netusda.gov In the context of pest control, plant-produced volatiles that attract the natural enemies (predators and parasitoids) of herbivorous pests are of great interest. mdpi.com These herbivore-induced plant volatiles (HIPVs) can include a variety of compounds, including alkenes. researchgate.net

Natural enemies often eavesdrop on chemical signals to locate their prey. usda.govnih.gov These cues can be emitted by the herbivore itself or by the plant in response to herbivore feeding. researchgate.net While there is extensive research on how HIPV blends attract entomophages, specific evidence pinpointing this compound as a kairomone for natural enemies is not widespread. However, related hydrocarbons are known to play this role. For example, tetradecane, the saturated analog of tetradecene, released by some herbivore-infested plants, acts as a kairomone to attract the natural enemies of the pest. ontosight.ai Additionally, various studies have identified hydrocarbons as primary components of kairomonal signals used by natural enemies to locate their hosts. mdpi.com This suggests that long-chain alkenes like this compound, as part of a plant's volatile bouquet, could contribute to the chemical signature that signals the presence of herbivores to their predators and parasitoids.

Biosynthetic Pathways and Metabolic Origins

The production of this compound and other unsaturated hydrocarbons in organisms is intrinsically linked to fatty acid metabolism. These pathways provide the fundamental building blocks and enzymatic machinery for their synthesis.

Fatty Acid Metabolism Pathways Leading to Unsaturated Hydrocarbon Derivatives

The biosynthesis of long-chain alkenes in plants is a multi-step process that begins with fatty acid synthesis. acs.orgnih.gov The prevailing model involves the following key stages:

De Novo Fatty Acid Synthesis: In the plastids, acetyl-CoA and malonyl-ACP are used by the fatty acid synthase (FAS) complex to produce saturated C16 and C18 fatty acids. nih.gov

Desaturation: Acyl-acyl carrier protein (ACP) desaturases can introduce double bonds into these fatty acid chains. For example, a Δ9-desaturase creates a double bond at the 9th carbon position of stearic acid (18:0) to form oleic acid (18:1). wikipedia.orgacs.org The position of the double bond in the final alkene product is determined by the initial desaturation step and subsequent elongation.

Elongation: The C16 and C18 fatty acids are transported to the endoplasmic reticulum (ER), where they are extended into very-long-chain fatty acids (VLCFAs) by an elongase complex. nih.govwikipedia.org This complex sequentially adds two-carbon units from malonyl-CoA.

Reduction and Decarbonylation: The VLCFA-CoA is first reduced to a fatty aldehyde. Subsequently, an enzyme known as an aldehyde decarbonylase (AD) removes the carbonyl group, resulting in the formation of an alkane or alkene with one less carbon atom than the aldehyde precursor. acs.orgnih.govoup.com This final step is the key to hydrocarbon production.

The formation of an alkene like this compound would thus depend on the desaturation of a fatty acid precursor at a specific position, followed by a defined number of elongation cycles and the final reduction-decarbonylation sequence.

| Finding | Organism/System | Compound(s) | Significance | Reference |

|---|---|---|---|---|

| Hydrocarbon biosynthesis occurs via reduction of fatty acyl-CoA to an aldehyde, followed by decarbonylation. | Plants (General Model) | Alkanes, Alkenes | Establishes the core pathway for converting fatty acids to hydrocarbons in the endoplasmic reticulum. | acs.org |

| (Z)-Tetradec-7-enal produced as a defense mechanism. | Certain Plants | (Z)-Tetradec-7-enal | Suggests a defensive role for C14 unsaturated compounds against herbivores. | mdpi.com |

| Tetradecane acts as a kairomone attracting natural enemies. | Herbivore-infested plants | Tetradecane | Demonstrates that C14 hydrocarbons can mediate tritrophic (plant-herbivore-predator) interactions. | ontosight.ai |

| Microalgae convert cis-vaccenic acid to 7-heptadecene via a light-dependent pathway. | Chlamydomonas reinhardtii | 7-heptadecene | Identifies a specific fatty acid precursor and a novel light-dependent mechanism for alkene synthesis in algae. | wikipedia.org |

| Fungal peroxygenases can catalyze the epoxidation of long-chain terminal alkenes. | Fungi (Cyclocybe aegerita, Marasmius rotula, etc.) | 1-Tetradecene | Shows the potential for biocatalytic modification of alkenes using microbial enzymes. | csic.esresearchgate.netnih.gov |

Enzymatic Synthesis and Biocatalysis for Olefin Production

The key enzymes in the biological production of olefins (alkenes) are the aldehyde decarbonylases (ADs). acs.orgnih.gov In plants, the responsible enzyme is believed to be a membrane-bound, non-heme iron-containing protein, similar in structure to some fatty acid desaturases. nih.govoup.com The precise mechanism of these plant enzymes is still under investigation, partly due to the challenges of working with membrane-bound proteins. nih.gov In cyanobacteria, a soluble non-heme di-iron oxygenase has been identified that catalyzes the conversion of fatty aldehydes to alkanes and formate, providing a more accessible model for studying this unusual biochemical reaction. nih.govoup.com

Beyond the native biosynthesis, there is significant research interest in using enzymes for biocatalysis to produce or modify olefins for industrial applications, such as biofuels and fine chemicals. acs.orgresearchgate.net For example, fungal unspecific peroxygenases (UPOs) have been shown to be effective biocatalysts for the epoxidation of long-chain terminal alkenes. csic.esresearchgate.netnih.gov These extracellular enzymes are robust and use hydrogen peroxide as a co-substrate, making them attractive for "green chemistry" applications. csic.esnih.gov While this research focuses on modifying alkenes rather than synthesizing them, it highlights the growing toolbox of enzymes available for olefin-related biocatalysis. nih.gov

Interkingdom Chemical Signaling Mediated by Unsaturated Hydrocarbons

Chemical signaling between different kingdoms of life—such as plants, animals, and microbes—is essential for shaping ecological communities. mdpi.com Volatile organic compounds (VOCs), a class that includes unsaturated hydrocarbons like this compound, are ideal signaling molecules due to their ability to diffuse through air and soil. frontiersin.orgnih.gov

Unsaturated hydrocarbons play a critical role in the dialogue between plants (Kingdom Plantae) and insects (Kingdom Animalia). As discussed, they are components of the volatile blends that plants release upon herbivore attack (HIPVs), which can repel other herbivores or attract predators and parasitoids, thus mediating a complex web of interactions. nih.gov

Furthermore, these chemical signals are crucial in the communication between plants and microbes (Kingdoms Fungi and Bacteria). nih.gov Rhizobacteria, for example, produce a wide array of VOCs, including alkanes and alkenes, that can influence plant growth and trigger defense responses. nih.govresearchgate.net This communication can be bidirectional, with plant root exudates also influencing microbial communities in the soil. researchgate.net Therefore, an alkene like this compound, whether produced by a plant, insect, or microbe, has the potential to be perceived across kingdom boundaries, influencing the behavior and physiology of a diverse range of organisms in its ecosystem. frontiersin.org

Theoretical and Computational Investigations of Cis 7 Tetradecene

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out the complex reaction pathways and understanding the subtle stereochemical factors that govern the behavior of cis-7-tetradecene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the reactions of 7-tetradecene (B6595692), particularly in atmospheric chemistry and catalysis.

One of the most studied reactions is ozonolysis. The reaction of an alkene with ozone proceeds through a highly exothermic pathway to form a primary ozonide (POZ), which then decomposes into a carbonyl compound and a Criegee intermediate (CI). copernicus.org This process involves significant chemical activation, leading to rovibrationally excited products. acs.org For symmetrical alkenes like 7-tetradecene, this decomposition can lead to two sets of identical products. DFT calculations help to map the potential energy surface for this reaction, identifying the transition states for the initial cycloaddition and the subsequent decomposition of the primary ozonide. acs.orgpreprints.org

In the context of olefin metathesis, DFT studies have been used to investigate the mechanism of 1-octene (B94956) self-metathesis to form 7-tetradecene and ethene, often using Grubbs-type catalysts. researchgate.netresearchgate.net These computational studies analyze the activation energies of various steps in the catalytic cycle. researchgate.net Results from DFT calculations at the GGA-PW91/DNP level of theory indicate that while the formation of a catalytically active heptylidene species is kinetically favored, the formation of trans-7-tetradecene is the thermodynamically favored product. researchgate.netresearchgate.net This preference highlights the greater stability of the trans-isomer over the cis-isomer, a key insight derived from computational models.

Theoretical studies have also explored the reactions of Criegee intermediates. The bimolecular reactions of CIs are crucial in atmospheric processes. DFT calculations, often at a high level of theory like CCSD(T)/CBS//M06-2X/def2-TZVP, are employed to determine the reaction energy barriers and investigate the influence of various functional groups and atmospheric molecules like water or organic acids on the reaction pathways. preprints.orgmdpi.com

| Computational Method | System/Reaction Studied | Key Finding |

| GGA-PW91/DNP | 1-octene metathesis with Grubbs 1 catalyst | Formation of trans-7-tetradecene is thermodynamically favored over the cis-isomer. researchgate.netresearchgate.net |

| M06-2X/def2-TZVP | Bimolecular reaction of Criegee Intermediate with organic acid | Reaction energies and activation barriers are sensitive to the structure (cis/trans) of the CI. preprints.org |

| CCSD(T)/CBS | Criegee Intermediate reactions | Provides high-accuracy energy calculations for reaction pathways. preprints.org |

This table summarizes computational methods and their findings related to the reactivity and formation of 7-tetradecene and its intermediates.

The cis (or Z) configuration of the double bond in 7-tetradecene has a profound influence on its molecular shape and chemical reactivity compared to its trans (or E) counterpart. This stereochemical difference dictates the molecule's conformational preferences and the stereochemical outcomes of its reactions.

During ozonolysis, the stereochemistry of the parent alkene affects the conformation of the resulting Criegee intermediates. For cis-alkenes, the formation of the anti-conformer of the CI is generally favored over the syn-conformer, with a typical ratio of approximately 80:20. acs.org In contrast, for trans-alkenes, there is little preference, and a nearly 50:50 mixture of syn- and anti-conformers is expected and observed. acs.org This difference is critical because the two conformers have different reaction pathways and lifetimes; for instance, syn-CIs can undergo a rapid 1,4-hydrogen shift to form a vinyl hydroperoxide, a pathway less accessible to anti-CIs. copernicus.org

The influence of stereochemistry is also pivotal in complex synthetic pathways. In a total synthesis of (+)-Euphorikanin A, a key step involved a ring-closing metathesis (RCM) to form a (Z)-bicyclo[7.4.1]tetradecene core. nih.gov Computational and experimental work demonstrated that the configuration of the acyclic side chains in the precursor molecule directly influenced the formation of specific atropisomers of the cyclized product, showcasing a powerful example of stereocontrol. nih.gov

Molecular Modeling of Steric and Electronic Properties Affecting Chemical Processes

Molecular modeling allows for the visualization and quantification of steric and electronic properties that are not easily isolated experimentally. These models help explain how the structure of this compound and related reactants influences chemical processes.

In catalysis, steric properties are often a dominant factor. Modeling studies of olefin metathesis reactions producing 7-tetradecene have suggested that steric repulsion between ligands on the metal catalyst can significantly impact catalytic performance. mdpi.com For example, steric clash between a substituted phenyl group and an N-heterocyclic carbene (NHC) ligand was proposed to strengthen the bond between the ruthenium center and a pyridinyl nitrogen, leading to improved catalytic activity. mdpi.com

Electronic properties, such as the electron density at the double bond, are fundamental to reactivity. The alkyl chains in this compound are electron-donating, which increases the electron density of the C=C double bond, making it susceptible to attack by electrophilic agents like ozone and OH radicals. researchgate.net The cis-configuration can also influence how other molecules approach the double bond, creating specific steric hindrance that affects transition state geometries and, consequently, reaction rates.

Structure-Activity Relationship (SAR) Modeling for Biological Function Prediction

Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological activity. While this compound is primarily known as a semiochemical or pheromone component in insects, specific SAR models predicting its biological function are not extensively detailed in the reviewed literature.

However, SAR models are well-established for predicting chemical reactivity. For atmospheric chemistry, SARs have been developed to estimate the rate coefficients for the gas-phase reactions of alkenes with oxidants like ozone (O₃) and the hydroxyl radical (OH). researchgate.netacs.org These models typically work by assigning group contributions based on the substituents around the double bond. acs.orgcopernicus.org

Key principles of these reactivity SARs include:

Inductive Effects : Alkyl groups attached to the double bond donate electron density, increasing the reaction rate with electrophiles like ozone. researchgate.net

Steric Effects : Bulky substituents can hinder the approach of the reactant, potentially lowering the reaction rate. researchgate.net

Site-Specific Addition : For reactions like OH addition, SARs can predict the probability of addition at a specific carbon atom of the double bond. acs.org

A novel site-specific SAR for OH addition to (poly)alkenes has shown that it can accurately predict site-specific rate constants. acs.org Similarly, an SAR for ozonolysis demonstrates a strong linear relationship between the predicted and measured rate coefficients, based on the configuration of alkyl substituents. researchgate.net Although these models focus on chemical reactivity rather than biological function, they are foundational for understanding the molecule's environmental fate and persistence, which indirectly relates to its role as a semiochemical.

Prediction of Chemical Reactivity and Stability Profiles

Computational chemistry enables the prediction of the intrinsic reactivity and stability of this compound. As discussed, DFT calculations of olefin metathesis show that trans-7-tetradecene is the thermodynamically more stable isomer compared to the cis form. researchgate.net The steric strain caused by having the two alkyl chains on the same side of the double bond in the cis-isomer contributes to its lower stability.

The reactivity of this compound is dominated by reactions of its C=C double bond. Its reaction with ozone is a significant degradation pathway in the atmosphere. copernicus.org The process leads to the formation of stabilized Criegee intermediates (sCIs), and the yield of these sCIs is influenced by the size of the alkene. acs.orgcopernicus.org Studies on a series of symmetric trans-alkenes, including trans-7-tetradecene, have shown that as the carbon chain length increases, the stabilization of the Criegee intermediate becomes more efficient. researchgate.netacs.org While this data is for the trans-isomer, the general principle of increased degrees of freedom enhancing stabilization applies to the cis-isomer as well.

The reaction with OH radicals is another primary atmospheric sink. copernicus.org SARs predict that the rate constant for this reaction is high due to the electron-rich nature of the double bond. The reaction proceeds mainly via OH addition to the double bond, forming a radical adduct that reacts further in the atmosphere. acs.org

| Property | Predicted Characteristic | Basis of Prediction |

| Relative Stability | Less stable than trans-7-tetradecene. | DFT calculations of olefin metathesis reaction energies. researchgate.net |

| Reactivity with Ozone | High. Forms Criegee intermediates. | General alkene chemistry and SAR models. copernicus.orgresearchgate.net |

| Reactivity with OH | High. Proceeds via addition to the double bond. | SAR models and experimental data for related alkenes. acs.orgcopernicus.org |

| Ozonolysis Products | Favors anti-conformer of the Criegee intermediate. | Theoretical studies on cis-alkene ozonolysis. acs.org |

This table summarizes the predicted reactivity and stability profile for this compound based on theoretical models and related experimental data.

Environmental Fate and Biotransformation of Cis 7 Tetradecene

Biodegradation Pathways in Environmental Compartments

The breakdown of cis-7-tetradecene in aquatic and terrestrial environments is primarily mediated by microbial activity. Microorganisms have evolved diverse enzymatic machinery to utilize hydrocarbons as a source of carbon and energy.

The microbial degradation of alkenes like this compound can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways.

Under aerobic conditions , the initial attack on the alkene molecule is typically catalyzed by oxygenases. For long-chain alkenes, two primary pathways are recognized:

Oxidation at the double bond: This can lead to the formation of an epoxide, which is then hydrolyzed to a diol. This pathway is common for shorter-chain alkenes but can also occur for longer chains.

Terminal or sub-terminal oxidation of the alkyl chain: This involves the oxidation of a methyl group at the end of the molecule to a primary alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. This fatty acid can then enter the β-oxidation cycle. For this compound, this would involve the oxidation of one of the terminal methyl groups.

Under anaerobic conditions , in the absence of oxygen, bacteria employ different strategies to activate the hydrocarbon. For unsaturated hydrocarbons, one of the key mechanisms is the addition of fumarate (B1241708) to the molecule. nih.govmpg.de This reaction is catalyzed by enzymes like benzylsuccinate synthase in toluene (B28343) degradation, and analogous enzymes are believed to act on alkenes. nih.gov Following the initial addition, the molecule is further metabolized through pathways similar to β-oxidation. mpg.de Anaerobic degradation of hydrocarbons has been demonstrated for alkenes with chain lengths of 6-20 carbon atoms. oup.com

Microbial consortia from diverse environments have been shown to rapidly metabolize alkenes of different chain lengths. researchgate.net The rate and extent of biodegradation are influenced by various environmental factors such as nutrient availability, temperature, and the presence of a suitable microbial community. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSARs) are models that relate the chemical structure of a compound to its biological or environmental activity, such as biodegradability. nih.gov For hydrocarbons, these models can help predict the persistence of a compound in the environment.

Several molecular and system parameters influence the biodegradability of a hydrocarbon like this compound:

Chain Length: The length of the carbon chain affects the physical properties of the molecule, such as its water solubility and hydrophobicity, which in turn influence its bioavailability to microorganisms.

Degree of Branching: Increased branching can hinder microbial degradation by sterically hindering enzyme access.

Position of the Double Bond: The location of the double bond can influence the initial enzymatic attack.

Presence of Functional Groups: While this compound is a simple alkene, the presence of other functional groups in more complex molecules can significantly impact biodegradability.

Recent advancements in predictive modeling have led to the development of machine-learning-based approaches, such as the Hydrocarbon Biodegradation System Integrated Model (HC-BioSIM), which integrates both chemical structure and test system variability for more accurate predictions of biodegradation rates in water, soil, and sediment. nih.govoup.comconcawe.eu These models use a variety of descriptors to predict the disappearance time (DT50) of hydrocarbons.

| Structural Feature | General Impact on Biodegradability | Relevance to this compound |

| Unsaturation (C=C) | Provides a site for initial enzymatic attack (e.g., epoxidation). | The double bond at the 7th position is a key reactive site. |

| Long Alkyl Chain (C14) | Decreases water solubility, potentially reducing bioavailability. However, many microbes are adapted to utilize long-chain hydrocarbons. | Its long chain makes it a hydrophobic compound. |

| Linear Structure | Generally more readily biodegradable than branched isomers. | The linear nature of this compound favors biodegradation compared to branched C14 alkenes. |

Atmospheric Degradation Processes

In the atmosphere, this compound is primarily removed through reactions with photochemically generated oxidants. These gas-phase reactions transform the parent compound into various smaller, often more oxygenated, products.

The dominant atmospheric loss process for this compound during the daytime is its reaction with the hydroxyl (OH) radical . The OH radical adds across the double bond, initiating a series of reactions that lead to the cleavage of the carbon-carbon double bond. A study on the gas-phase reactions of OH radicals with 7-tetradecene (B6595692) identified several products, including heptanal (B48729). acs.orgnih.gov The formation of heptanal results from the decomposition of the intermediate 7-hydroxy-8-tetradecoxy radical. acs.orgnih.gov

Reaction with ozone (O₃) is another significant atmospheric removal pathway for alkenes, particularly during the night when OH radical concentrations are low. Ozonolysis involves the reaction of ozone with the double bond to form a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. pnas.orgmasterorganicchemistry.com For this compound, ozonolysis would be expected to yield two molecules of heptanal.

The lifetime (τ) of this compound with respect to its reaction with an oxidant (X) can be estimated using the following equation:

τ = 1 / (kₓ * [X])

Where:

kₓ is the rate constant for the reaction with oxidant X.

A study has determined the rate constant for the reaction of 7-tetradecene with OH radicals. acs.orgnih.gov Using a typical global average OH radical concentration of 1.0 x 10⁶ molecules/cm³, the atmospheric lifetime can be calculated.

| Oxidant | **Typical Atmospheric Concentration (molecules/cm³) ** | Estimated Atmospheric Lifetime of this compound |

| OH radical | 1.0 x 10⁶ | A few hours |

| Ozone (O₃) | 7.0 x 10¹¹ | Longer than the lifetime with respect to OH radicals |

Note: The lifetime with respect to ozone is generally longer for alkenes than their lifetime with respect to OH radicals under typical atmospheric conditions.

The short atmospheric lifetime of this compound suggests that it is unlikely to undergo long-range atmospheric transport. Its degradation products, such as heptanal, will contribute to the formation of secondary organic aerosol and photochemical smog.

Advanced Research Directions and Future Perspectives in Cis 7 Tetradecene Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The pursuit of advanced and sustainable methods for synthesizing cis-7-tetradecene is a significant area of research. Current explorations focus on olefin metathesis, a powerful tool for creating carbon-carbon double bonds with high stereoselectivity.